
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride
描述
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C14H18Cl2N4. It is known for its applications in medicinal chemistry, particularly as a building block for the synthesis of various pharmacologically active compounds .
作用机制
Target of Action
The primary target of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This compound also exhibits inhibitory activity against butyrylcholinesterase (BuChE), another enzyme that can modulate acetylcholine .
Mode of Action
This compound interacts with its targets by inhibiting their enzymatic activity . It exhibits potent inhibitory activity against AChE, making it a selective AChE inhibitor . The compound’s mode of action was confirmed by molecular docking studies . The compound is a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . This pathway plays a crucial role in learning and memory, and its disruption is associated with cognitive decline in conditions such as Alzheimer’s disease .
Pharmacokinetics
The compound’s efficacy against ache suggests that it has sufficient bioavailability to reach its target in the brain .
Result of Action
The inhibition of AChE by this compound results in increased levels of acetylcholine in the brain . This can help alleviate symptoms of diseases characterized by low acetylcholine levels, such as Alzheimer’s disease .
生化分析
Biochemical Properties
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of acetylcholinesterase. This enzyme is responsible for hydrolyzing acetylcholine in the brain, and its inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease . The compound interacts with acetylcholinesterase through a mixed-type inhibition mechanism, involving both competitive and non-competitive inhibition . Additionally, this compound has been shown to selectively inhibit acetylcholinesterase over butyrylcholinesterase, making it a promising candidate for therapeutic applications .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. In particular, it has been shown to influence cell viability and proliferation. For example, in MCF-10A cells, the compound exhibited cytotoxic effects with an IC50 value of approximately 50 µM . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of acetylcholinesterase, leading to altered levels of acetylcholine and subsequent downstream effects on cellular functions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with acetylcholinesterase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the hydrolysis of acetylcholine . This inhibition results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. The mixed-type inhibition mechanism suggests that the compound can bind to both the active site and an allosteric site on the enzyme, providing a dual mode of inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound is generally stable under inert atmosphere and room temperature conditions . Long-term studies have shown that the compound maintains its inhibitory activity against acetylcholinesterase over extended periods, with no significant degradation observed
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including reduced cell viability and adverse effects on organ function . It is important to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in metabolic pathways related to acetylcholine metabolism. The compound interacts with acetylcholinesterase, inhibiting its activity and leading to increased levels of acetylcholine This interaction affects the overall metabolic flux of acetylcholine and its related metabolites
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is likely to be transported across cell membranes through passive diffusion or facilitated transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its distribution to target sites, such as the synaptic cleft in neurons. The localization and accumulation of the compound within specific tissues and cellular compartments can impact its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is likely to be localized in the cytoplasm and synaptic cleft, where it can interact with acetylcholinesterase and exert its inhibitory effects . Additionally, the compound may undergo post-translational modifications or possess targeting signals that direct it to specific cellular compartments or organelles. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride typically involves the reaction of 4-(Piperazin-1-yl)aniline with pyrimidine derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction, where 4-(Piperazin-1-yl)aniline is coupled with a pyrimidine boronic acid or ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized for high yield and purity, often involving inert atmospheres and controlled temperatures .
化学反应分析
Types of Reactions
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring .
科学研究应用
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as Alzheimer’s and cancer.
Industry: Utilized in the development of new materials and chemical processes
相似化合物的比较
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a similar structure, used as an acetylcholinesterase inhibitor.
1-(2-Pyrimidyl)piperazine: A related compound used in various chemical and biological studies.
Uniqueness
2-(4-(Piperazin-1-yl)phenyl)pyrimidine dihydrochloride is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its versatility in undergoing different chemical reactions also makes it a valuable compound in synthetic chemistry .
属性
IUPAC Name |
2-(4-piperazin-1-ylphenyl)pyrimidine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4.2ClH/c1-6-16-14(17-7-1)12-2-4-13(5-3-12)18-10-8-15-9-11-18;;/h1-7,15H,8-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUPFUNYMQHELR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=NC=CC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


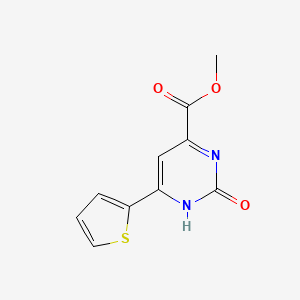
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1432523.png)
![3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride](/img/structure/B1432524.png)

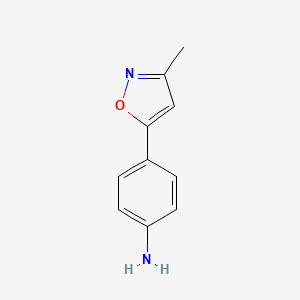

![5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B1432531.png)

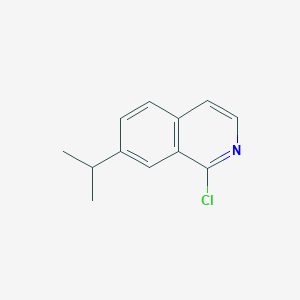
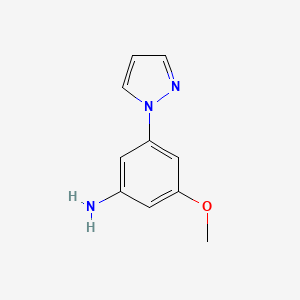
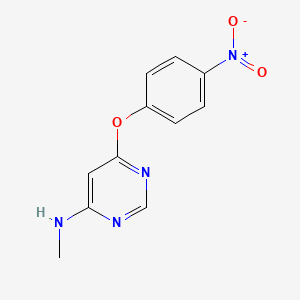
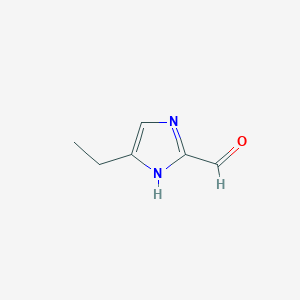
![5-Methoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B1432542.png)

